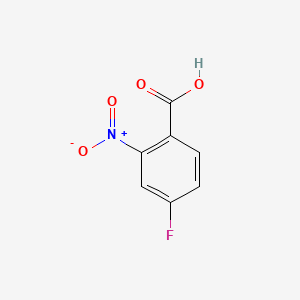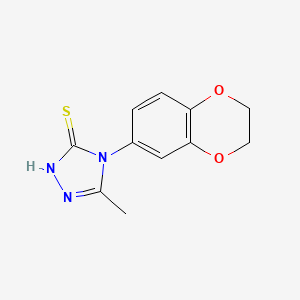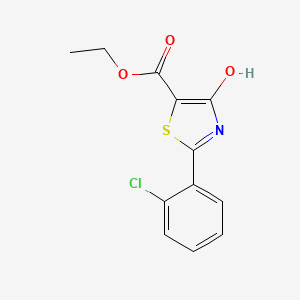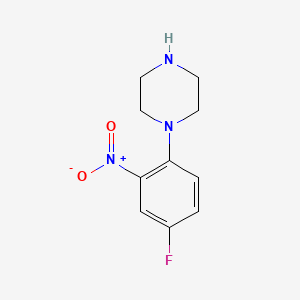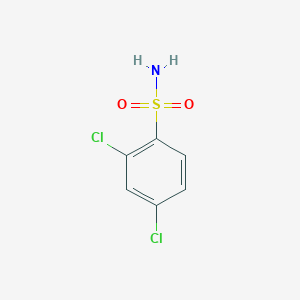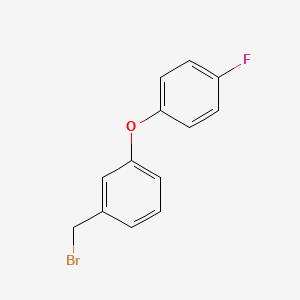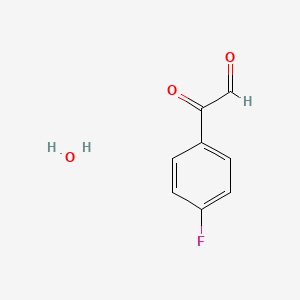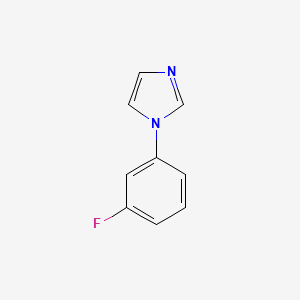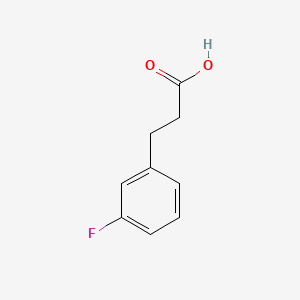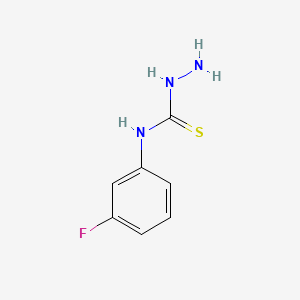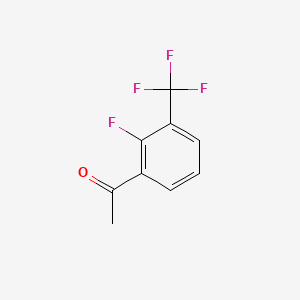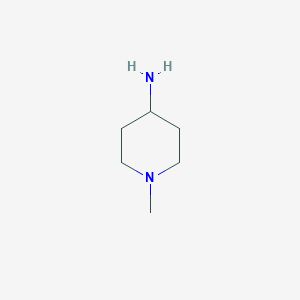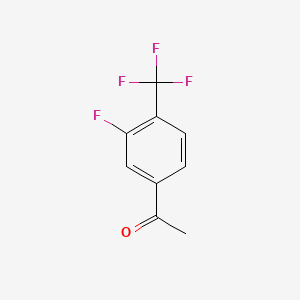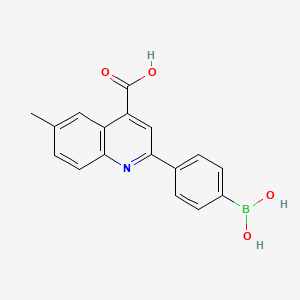
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline is an organic compound with the molecular formula C16H12BNO4. This compound is known for its unique structure, which includes a boronic acid group attached to a quinoline ring system. It is a white to off-white powder and is used in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline ring system and the boronic acid group.
Reaction Conditions: The quinoline derivative is reacted with a boronic acid derivative under specific conditions, often involving a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under mild conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
- 2-(4-Boronophenyl)quinoline-4-carboxylic acid
- 4-Quinolinecarboxylic acid, 2-(4-boronophenyl)-
Comparison:
- Uniqueness: 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline is unique due to the presence of both a boronic acid group and a quinoline ring, which imparts distinct chemical reactivity and biological activity.
- Similarities: Similar compounds also contain boronic acid groups and quinoline rings but may differ in the position of substituents or the presence of additional functional groups .
特性
IUPAC Name |
2-(4-boronophenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BNO4/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(6-4-11)18(22)23/h2-9,22-23H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFAZDQDQNJKIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370230 |
Source


|
| Record name | 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373384-16-8 |
Source


|
| Record name | 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
